molecular formula C23H32N6O7 B14771610 Lenalidomide-PEG4-C2-azide

Lenalidomide-PEG4-C2-azide

Cat. No.: B14771610
M. Wt: 504.5 g/mol
InChI Key: JVIFCFODODZOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG4-C2-azide involves multiple steps. The initial step typically includes the preparation of the lenalidomide core structure, followed by the attachment of the PEG4 linker and the azide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-purity reagents and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-PEG4-C2-azide is unique due to its PEG4 linker and terminal azide group, which allow for versatile conjugation to various target protein ligands. This makes it a valuable tool in PROTACs research and targeted protein degradation studies .

Properties

Molecular Formula

C23H32N6O7

Molecular Weight

504.5 g/mol

IUPAC Name

3-[7-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C23H32N6O7/c24-28-26-7-9-34-11-13-36-15-14-35-12-10-33-8-6-25-19-3-1-2-17-18(19)16-29(23(17)32)20-4-5-21(30)27-22(20)31/h1-3,20,25H,4-16H2,(H,27,30,31)

InChI Key

JVIFCFODODZOHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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